![molecular formula C26H32N4O5 B2795962 Ethyl 4-(3-methoxyphenyl)-6-{[4-(4-methoxyphenyl)piperazin-1-yl]methyl}-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate CAS No. 1252823-08-7](/img/structure/B2795962.png)
Ethyl 4-(3-methoxyphenyl)-6-{[4-(4-methoxyphenyl)piperazin-1-yl]methyl}-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl 4-(3-methoxyphenyl)-6-{[4-(4-methoxyphenyl)piperazin-1-yl]methyl}-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate is a useful research compound. Its molecular formula is C26H32N4O5 and its molecular weight is 480.565. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Thermodynamic Properties and Synthesis
Research has delved into the thermodynamic properties of similar tetrahydropyrimidine derivatives, highlighting their enthalpies of combustion, formation, fusion, vaporization, and sublimation through experimental methods like bomb calorimetry and differential thermal analysis. These studies provide essential insights into the physical characteristics and stability of these compounds, which are crucial for their application in pharmaceutical formulations and other chemical processes (Klachko et al., 2020).
Antimicrobial and Anticancer Activity
Tetrahydropyrimidine derivatives have been synthesized and evaluated for their antimicrobial and anticancer activities. The research in this area focuses on modifying the chemical structure to enhance biological activity against specific targets. For instance, the synthesis of novel compounds and their screening against various microorganisms have demonstrated significant potential, suggesting these derivatives could serve as templates for the development of new therapeutic agents (Fandaklı et al., 2012). Additionally, compounds have been designed to inhibit specific enzymes or pathways, showing promise as anti-inflammatory and analgesic agents (Abu‐Hashem et al., 2020).
Crystal Structure Analysis
The analysis of crystal structures of related compounds provides a foundation for understanding the molecular conformations and potential interactions with biological targets. Such studies are pivotal for drug design, allowing researchers to tailor the chemical structure for improved efficacy and selectivity (Begum & Vasundhara, 2009).
Solubility and Interaction Studies
Investigations into the solubility and interaction of tetrahydropyrimidine derivatives with solvents reveal their physicochemical properties, which influence drug formulation and delivery. Understanding these aspects is vital for optimizing absorption and bioavailability in pharmaceutical applications (Ridka et al., 2019).
Multicomponent Reactions and Synthesis Techniques
Research has also explored multicomponent reactions for synthesizing tetrahydropyrimidine derivatives, offering efficient methods for preparing these compounds. Such synthetic strategies enhance the versatility and applicability of these derivatives in various scientific and industrial fields (Suwito et al., 2017).
特性
IUPAC Name |
ethyl 4-(3-methoxyphenyl)-6-[[4-(4-methoxyphenyl)piperazin-1-yl]methyl]-2-oxo-3,4-dihydro-1H-pyrimidine-5-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H32N4O5/c1-4-35-25(31)23-22(27-26(32)28-24(23)18-6-5-7-21(16-18)34-3)17-29-12-14-30(15-13-29)19-8-10-20(33-2)11-9-19/h5-11,16,24H,4,12-15,17H2,1-3H3,(H2,27,28,32) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BOVSBKIGAQVLLI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(NC(=O)NC1C2=CC(=CC=C2)OC)CN3CCN(CC3)C4=CC=C(C=C4)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H32N4O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
480.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![4,4-Difluoro-1-[2-thienyl]-butane-1,3-dione](/img/structure/B2795880.png)
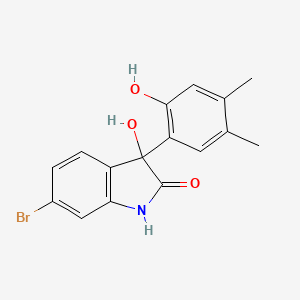
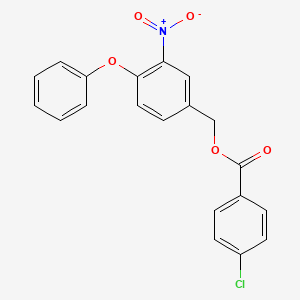
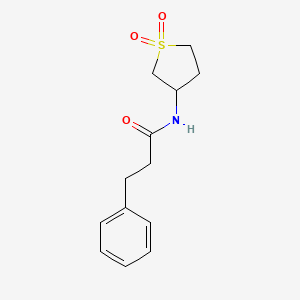
![2-(5-(3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)-2-oxopyridin-1(2H)-yl)-N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)acetamide](/img/structure/B2795889.png)

![2-[4-[1-[(4-cyanophenyl)methyl]-2,4-dioxo-4a,7a-dihydrothieno[3,2-d]pyrimidin-3-yl]phenyl]-N-[(4-methylphenyl)methyl]acetamide](/img/structure/B2795893.png)
![3-(2-methoxyethyl)-1,7-dimethyl-9-(3-methylphenyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2795894.png)
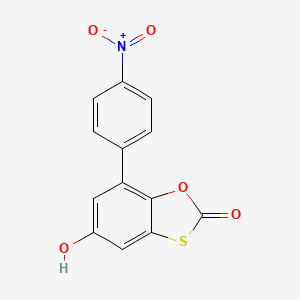
![[3-(Propan-2-yl)phenyl]thiourea](/img/structure/B2795896.png)
![4-(4-butylphenyl)-5-[1-methyl-3-(trifluoromethyl)-1H-thieno[2,3-c]pyrazol-5-yl]-4H-1,2,4-triazole-3-thiol](/img/structure/B2795898.png)
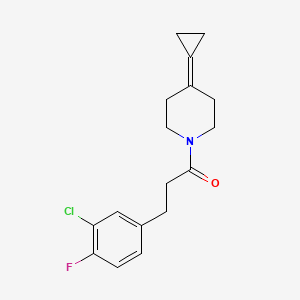
![1-[4-(Dimethylamino)phenyl]-3-{2,6-dimethylimidazo[2,1-b][1,3]thiazol-5-yl}prop-2-en-1-one](/img/structure/B2795901.png)
![4-morpholino-N-(octahydrobenzo[b][1,4]dioxin-6-yl)benzamide](/img/structure/B2795902.png)
